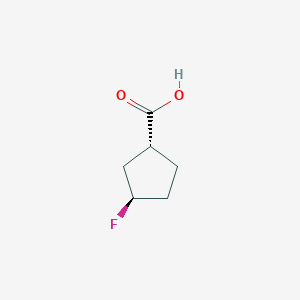

(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido (1R,3R)-3-fluorociclopentano-1-carboxílico es un compuesto quiral con un interés significativo en varios campos científicos. La estereoquímica única del compuesto, denotada por la configuración (1R,3R), indica su disposición tridimensional específica, que es crucial para su reactividad e interacción con los sistemas biológicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido (1R,3R)-3-fluorociclopentano-1-carboxílico generalmente involucra la resolución de mezclas racémicas o el uso de catalizadores quirales para lograr la pureza enantiomérica deseada. Un método común involucra la resolución química de una mezcla racémica de ácido 2,2-dicloro-3-ciclopentano-carboxílico, seguido de fluoración y posterior carboxilación .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto a menudo utilizan sistemas de microreactores de flujo para mejorar la eficiencia y la sostenibilidad. Estos sistemas permiten un control preciso de las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido (1R,3R)-3-fluorociclopentano-1-carboxílico experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en alcoholes u otras formas reducidas.

Sustitución: El átomo de flúor se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan con frecuencia.

Sustitución: Las reacciones de sustitución nucleófila a menudo emplean reactivos como la azida de sodio (NaN₃) o el cianuro de potasio (KCN).

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

El ácido (1R,3R)-3-fluorociclopentano-1-carboxílico tiene diversas aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para sintetizar moléculas más complejas y estudiar los efectos estereoquímicos.

Biología: El compuesto se utiliza en el estudio de las interacciones enzima-sustrato y la unión proteína-ligando.

Industria: El compuesto se utiliza en la producción de productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción del ácido (1R,3R)-3-fluorociclopentano-1-carboxílico involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estereoquímica del compuesto juega un papel crucial en su afinidad de unión y especificidad. Por ejemplo, puede actuar como un inhibidor o activador de ciertas enzimas, influyendo en las vías metabólicas y los procesos celulares .

Comparación Con Compuestos Similares

Compuestos similares

Ácido (1S,3S)-3-fluorociclopentano-1-carboxílico: El enantiómero del compuesto, que tiene diferente estereoquímica y potencialmente diferentes actividades biológicas.

Ácido ciclopentano-1-carboxílico: Carece del átomo de flúor, lo que resulta en diferentes propiedades químicas y biológicas.

Ácido 3-fluorociclopentano-1-carboxílico: Sin estereoquímica específica, representa una mezcla racémica de enantiómeros.

Singularidad

El ácido (1R,3R)-3-fluorociclopentano-1-carboxílico es único debido a su configuración específica (1R,3R), que imparte perfiles de reactividad e interacción distintos en comparación con sus enantiómeros y otros compuestos similares. Esta singularidad es crucial para sus aplicaciones en síntesis estereoselectiva y desarrollo de fármacos .

Actividad Biológica

(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid is a fluorinated cyclopentane derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring with a carboxylic acid and a fluorine substituent, which influences its reactivity and biological interactions. The molecular formula is C5H7F O2 with a molar mass of approximately 134.11 g/mol.

Research indicates that this compound may act as an inhibitor for specific enzymes, particularly in the context of neurotransmitter metabolism. For instance, studies have shown that similar compounds can inhibit GABA transaminase (GABA-AT), which plays a crucial role in the degradation of gamma-aminobutyric acid (GABA), an important neurotransmitter in the central nervous system.

In one study, the structure-activity relationship (SAR) of fluorinated cyclopentane derivatives was explored, highlighting that the introduction of fluorine atoms can enhance binding affinity to target enzymes due to increased lipophilicity and altered steric properties .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits significant activity against various cancer cell lines. In vitro studies using human glioblastoma cells revealed that compounds with similar structures can effectively inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .

Table 1: Biological Activity Data

| Compound | Target Enzyme | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | GABA-AT | 12.5 ± 2.0 | Competitive inhibition |

| FCP (4) | GABA-AT | 0.011 ± 0.001 | Inactivation |

| Vigabatrin | GABA-AT | 0.21 ± 0.03 | Irreversible inhibition |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from cyclopentene or cyclopentanone derivatives. The introduction of the fluorine atom can be achieved through electrophilic fluorination methods or via nucleophilic substitution reactions depending on the starting material used.

Case Studies

- GABA-AT Inhibition : A study focused on the inhibition kinetics of this compound against GABA-AT showed promising results, with an IC50 value suggesting effective competitive inhibition compared to other known inhibitors .

- Tumor Growth Inhibition : In vivo studies utilizing animal models demonstrated that treatment with this compound led to a significant reduction in tumor size in glioblastoma-bearing rats, supporting its potential as a therapeutic agent for brain tumors .

Propiedades

Fórmula molecular |

C6H9FO2 |

|---|---|

Peso molecular |

132.13 g/mol |

Nombre IUPAC |

(1R,3R)-3-fluorocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C6H9FO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5-/m1/s1 |

Clave InChI |

HMWIEXZISHZBTQ-RFZPGFLSSA-N |

SMILES isomérico |

C1C[C@H](C[C@@H]1C(=O)O)F |

SMILES canónico |

C1CC(CC1C(=O)O)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.